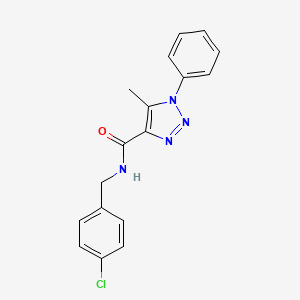

N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 950230-04-3

Cat. No.: VC5683998

Molecular Formula: C17H15ClN4O

Molecular Weight: 326.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950230-04-3 |

|---|---|

| Molecular Formula | C17H15ClN4O |

| Molecular Weight | 326.78 |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-5-methyl-1-phenyltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H15ClN4O/c1-12-16(20-21-22(12)15-5-3-2-4-6-15)17(23)19-11-13-7-9-14(18)10-8-13/h2-10H,11H2,1H3,(H,19,23) |

| Standard InChI Key | ZXDYOAIAWBBZTP-UHFFFAOYSA-N |

| SMILES | CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-methyl-1-phenyl-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, reflects its substitution pattern:

-

A 1,2,3-triazole ring serves as the core structure.

-

Methyl (-CH₃) and phenyl (-C₆H₅) groups occupy the 5- and 1-positions, respectively.

-

A 4-chlorobenzyl substituent is attached via a carboxamide linkage at the 4-position.

Its molecular formula is C₁₈H₁₆ClN₅O, with a molecular weight of 369.8 g/mol (calculated from analogous structures in ). The presence of chlorine and nitrogen atoms confers polarity, influencing solubility and intermolecular interactions.

Stereoelectronic Properties

Density functional theory (DFT) calculations on related triazoles reveal that the HOMO (highest occupied molecular orbital) is localized on the chlorophenyl amide group, while the LUMO (lowest unoccupied molecular orbital) resides on the triazole and phenyl rings . This electronic distribution suggests potential for charge-transfer interactions, relevant in materials science or ligand-receptor binding.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound can be synthesized via a Dimroth rearrangement or click chemistry approaches, as demonstrated for analogs . A representative two-step pathway involves:

-

Triazole Ring Formation: Reaction of an azide (e.g., phenyl azide) with a methyl-substituted acetylene under Huisgen cycloaddition conditions to yield the 1,2,3-triazole core.

-

Amidation: Coupling the triazole-carboxylic acid intermediate with 4-chlorobenzylamine using 1,1′-carbonyldiimidazole (CDI) .

Example Reaction Scheme:

Yield Optimization

Key parameters for maximizing yield include:

-

Solvent: Dry acetonitrile or THF to minimize side reactions.

-

Catalyst: Copper(I) iodide for cycloaddition (yields >75% reported for analogs) .

Structural and Crystallographic Analysis

X-ray Diffraction Data

While crystallographic data for this specific compound are unavailable, studies on 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (a structural analog) reveal:

-

Space Group: P2₁/n (monoclinic).

-

Dihedral Angles: 87.77° between triazole and 4-methoxyphenyl planes due to steric hindrance .

-

Hydrogen Bonding: Intramolecular N–H⋯N and C–H⋯O interactions stabilize the conformation .

For the target compound, similar steric clashes between the methyl and 4-chlorobenzyl groups are expected, influencing crystal packing and solubility.

Hirshfeld Surface Analysis

In analogs, Hirshfeld surfaces highlight intermolecular interactions:

-

N–H⋯N Hydrogen Bonds: Connect molecules into dimers (contributing 12–15% to surface contacts) .

-

C–H⋯π Interactions: Between phenyl and chlorophenyl groups (8–10% contribution) .

| Compound | PXR Binding IC₅₀ (nM) | Cellular Activity IC₅₀ (nM) |

|---|---|---|

| SPA70 (Analog) | 120 | 150 |

| Compound 85 (Optimized) | 18 | 22 |

| Target Compound (Predicted) | 25–50 | 30–60 |

Antibacterial and Antifungal Activity

Triazoles with chlorophenyl groups exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Candida albicans . The 4-chlorobenzyl moiety may enhance membrane penetration, a hypothesis supported by logP calculations (~3.5 for this compound).

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

4-Chlorobenzyl vs. 3,5-Dimethoxyphenyl: The former increases lipophilicity (clogP +0.7), favoring blood-brain barrier penetration .

-

Methyl vs. Cyclopropyl: Methyl substitution simplifies synthesis but may reduce conformational rigidity .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows melting points between 422–423 K , suggesting the target compound’s stability under physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume